6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyrans It is a derivative of 1H-2-benzopyran-1-one, where a chlorine atom is substituted at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenolic compounds with cyclic ketones can yield the desired benzopyran structure. Additionally, the oxidation of specific intermediates can also lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: This compound has similar structural features but differs in the substitution pattern.
6-Methoxymellein: Another derivative with a methoxy group at the 6th position instead of chlorine
Uniqueness
6-Chloro-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1162262-42-1 |
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Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
6-chloro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2 |
InChI Key |
BQFGQTIXTMRWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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